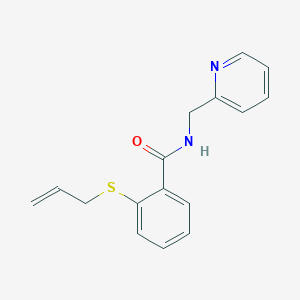![molecular formula C18H19N3 B5369742 N,N-dimethyl-4-[2-(1-methyl-1H-benzimidazol-2-yl)vinyl]aniline](/img/structure/B5369742.png)
N,N-dimethyl-4-[2-(1-methyl-1H-benzimidazol-2-yl)vinyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-4-[2-(1-methyl-1H-benzimidazol-2-yl)vinyl]aniline, also known as DMABN, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMABN is classified as a fluorescent probe and has been widely used as a tool to study biological systems.
Mecanismo De Acción
N,N-dimethyl-4-[2-(1-methyl-1H-benzimidazol-2-yl)vinyl]aniline acts as a fluorescent probe by emitting light when it is excited by a light source. The emission of light is dependent on the local environment of the this compound molecule. When this compound is bound to a biological molecule, the local environment of the this compound molecule changes, resulting in a change in the emitted light. This change in emitted light can be used to study the structure and function of biological molecules.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on living organisms. This compound is an inert molecule that does not interact with biological systems in any significant way. This compound is used as a tool to study biological systems, but it does not have any direct effects on living organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-dimethyl-4-[2-(1-methyl-1H-benzimidazol-2-yl)vinyl]aniline has several advantages as a tool for scientific research. This compound is a highly sensitive fluorescent probe that can detect changes in the local environment of a molecule. This compound is also a versatile tool that can be used to study a variety of biological systems. However, this compound has some limitations. This compound is a synthetic molecule that may not accurately represent the behavior of natural biological molecules. This compound is also a relatively expensive reagent, which may limit its use in some research settings.
Direcciones Futuras
There are several future directions for the use of N,N-dimethyl-4-[2-(1-methyl-1H-benzimidazol-2-yl)vinyl]aniline in scientific research. One area of research is the use of this compound to study the behavior of proteins in living cells. Another area of research is the development of new fluorescent probes based on the structure of this compound. These new probes may have improved sensitivity and selectivity for specific biological molecules. This compound may also be used in the development of new diagnostic tools for the detection of disease. Overall, this compound is a valuable tool for scientific research that has the potential to contribute to a better understanding of biological systems.
Métodos De Síntesis
N,N-dimethyl-4-[2-(1-methyl-1H-benzimidazol-2-yl)vinyl]aniline can be synthesized through a multistep process. The first step involves the reaction of 2-(1-methyl-1H-benzimidazol-2-yl)acetonitrile with dimethylformamide dimethyl acetal to yield 2-(1-methyl-1H-benzimidazol-2-yl)ethyl dimethylformamidine. This intermediate is then reacted with 4-chloro-N,N-dimethylaniline to produce this compound. The synthesis of this compound is a complex process that requires careful attention to detail and expertise in organic chemistry.
Aplicaciones Científicas De Investigación
N,N-dimethyl-4-[2-(1-methyl-1H-benzimidazol-2-yl)vinyl]aniline has been widely used in scientific research as a fluorescent probe to study biological systems. This compound is particularly useful in the study of protein-protein interactions, protein-ligand interactions, and enzyme activity. This compound has also been used to study the structure and function of DNA, RNA, and other biological molecules. This compound is a versatile tool that has been used in a variety of research fields, including biochemistry, biophysics, and molecular biology.
Propiedades
IUPAC Name |
N,N-dimethyl-4-[(E)-2-(1-methylbenzimidazol-2-yl)ethenyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3/c1-20(2)15-11-8-14(9-12-15)10-13-18-19-16-6-4-5-7-17(16)21(18)3/h4-13H,1-3H3/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCBDQQSDBRUGKU-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C=CC3=CC=C(C=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1/C=C/C3=CC=C(C=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5369659.png)
![4-{4-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5369663.png)


![[(1-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}-3-pyrrolidinyl)methyl]amine dihydrochloride](/img/structure/B5369682.png)
![2-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5369685.png)
![4-fluoro-3-{[3-(1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}benzenesulfonamide](/img/structure/B5369687.png)
![{5-[6-amino-5-cyano-4-(3-hydroxyphenyl)pyridin-2-yl]-3-thienyl}acetic acid](/img/structure/B5369703.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5369717.png)
![ethyl 5-{[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]carbonyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B5369728.png)
![8-[(dimethylamino)methyl]-3-(4-fluorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B5369736.png)

![4,4-dimethyl-3-(4-nitrophenyl)-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B5369773.png)